molecular formula C18H29N3O7S B8223672 Xanomeline (tartrate)

Xanomeline (tartrate)

Katalognummer B8223672
Molekulargewicht: 431.5 g/mol
InChI-Schlüssel: SJSVWTMVMBGIHQ-WUUYCOTASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Xanomeline (tartrate) is a useful research compound. Its molecular formula is C18H29N3O7S and its molecular weight is 431.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Xanomeline (tartrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xanomeline (tartrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Xanomeline as a Potential Antipsychotic Agent

Xanomeline, an M1/M4 preferring muscarinic receptor agonist, exhibits significant antipsychotic-like activities. It demonstrates potential in treating psychotic symptoms in patients with schizophrenia and Alzheimer's disease. In animal models, xanomeline effectively inhibited dopamine-induced behaviors without causing extrapyramidal side effects (EPS), a common issue with many antipsychotic drugs. For instance, xanomeline reduced D-amphetamine-induced motor unrest and stereotypies in Cebus apella monkeys, paralleling the absence of EPS at therapeutic doses. This supports the hypothesis that muscarinic receptor agonists like xanomeline could be beneficial in pharmacological treatments of psychosis (Andersen et al., 2003), (Shannon et al., 2000).

Xanomeline in the Treatment of Alzheimer's Disease

Xanomeline has shown cognitive and behavioral benefits in treating Alzheimer's disease (AD). The compound's unique M1/M4-preferring mechanism of action is of significant interest in the field of chemical neuroscience. Despite some dose-limiting side effects, the cognitive and behavioral effects of xanomeline in AD have spurred renewed interest in the development of safer muscarinic ligands with improved subtype selectivity (Bender et al., 2017).

Neuroprotective Effects of Xanomeline

Xanomeline exhibits neuroprotective properties, particularly in conditions of oxygen and glucose deprivation (OGD), which is relevant to ischemic injury. Studies have demonstrated that xanomeline treatment can protect cortical neuronal cells, possibly through the inhibition of apoptosis and reduction of oxidative stress markers. This indicates its potential role in treating neuronal injury due to ischemic events (Xin et al., 2020).

Mechanistic Insights into Xanomeline's Function

Research has delved into the intricate mechanisms of xanomeline's interaction with muscarinic receptors, emphasizing its persistent binding and the resulting functional antagonism. Studies highlight the differential kinetics of xanomeline binding and its selective activation of G proteins at M1 and M2 muscarinic receptors. This persistent binding, particularly at the M5 receptor, leads to significant wash-resistant antagonism to the effects of full agonists, offering deeper insights into its functional selectivity and potential therapeutic implications (Grant & El-Fakahany, 2005), (Randáková et al., 2018).

Eigenschaften

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS.C4H6O6/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;5-1(3(7)8)2(6)4(9)10/h8H,3-7,9-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSVWTMVMBGIHQ-WUUYCOTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanomeline (tartrate)
Reactant of Route 2
Xanomeline (tartrate)
Reactant of Route 3
Xanomeline (tartrate)
Reactant of Route 4
Xanomeline (tartrate)
Reactant of Route 5
Xanomeline (tartrate)
Reactant of Route 6
Xanomeline (tartrate)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.